![molecular formula C44H28ClN2O14P B1434151 CPF4, PDE-FRET-Sensor CAS No. 407578-87-4](/img/structure/B1434151.png)
CPF4, PDE-FRET-Sensor
Overview
Description
CPF4, PDE-FRET-Sensor is an enzyme-cleavable FRET sensor molecule used for the ratiometric measurement of Phosphodiesterase activity .
Molecular Structure Analysis
CPF4, PDE-FRET-Sensor has a complex molecular structure with a total of 97 bonds, including 69 non-H bonds, 40 multiple bonds, 11 rotatable bonds, 10 double bonds, 30 aromatic bonds, 8 six-membered rings, and 3 ten-membered rings . It contains 1 carboxylic acid (aromatic), 1 ester (aliphatic), 1 secondary amide (aliphatic), and 1 secondary amide (aromatic), 1 ketone (aliphatic) .Physical And Chemical Properties Analysis
CPF4, PDE-FRET-Sensor has a molecular formula of C44H28ClN2O14P . It contains a total of 90 atoms, including 28 Hydrogen atoms, 44 Carbon atoms, 2 Nitrogen atoms, 14 Oxygen atoms, 1 Phosphorous atom, and 1 Chlorine atom .Scientific Research Applications
FRET-Based Biosensors: Applications of CPF4, PDE-FRET-Sensor:
Aptasensing
The sensor’s ability to bind with high specificity to target molecules makes it suitable for aptasensing applications, where it can detect a wide range of substances from metal ions to small organic molecules.
Each application leverages the unique advantages of FRET-based sensors, such as large Stokes shifts and ratiometric sensing capabilities. While these are potential applications inferred from the general advantages of FRET-based sensors , specific uses for CPF4 would depend on its particular design and properties.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-[[4-[[4-[[2-(6-chloro-7-hydroxy-2-oxochromen-4-yl)acetyl]amino]phenoxy]-hydroxyphosphoryl]oxyphenyl]carbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H28ClN2O14P/c45-35-20-33-23(17-41(52)59-39(33)21-36(35)50)16-40(51)46-24-2-8-28(9-3-24)60-62(56,57)61-29-10-4-25(5-11-29)47-43(53)22-1-12-30(44(54)55)34(15-22)42-31-13-6-26(48)18-37(31)58-38-19-27(49)7-14-32(38)42/h1-15,17-21,48,50H,16H2,(H,46,51)(H,47,53)(H,54,55)(H,56,57) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPYIGFTWKHIHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC2=CC(=O)OC3=CC(=C(C=C23)Cl)O)OP(=O)(O)OC4=CC=C(C=C4)NC(=O)C5=CC(=C(C=C5)C(=O)O)C6=C7C=CC(=O)C=C7OC8=C6C=CC(=C8)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H28ClN2O14P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
875.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CPF4, PDE-FRET-Sensor |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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